2-Acetyl-6-phenylpyridine 2-Acetyl-6-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 59576-29-3
VCID: VC3806371
InChI: InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3
SMILES: CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

2-Acetyl-6-phenylpyridine

CAS No.: 59576-29-3

Cat. No.: VC3806371

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-6-phenylpyridine - 59576-29-3

Specification

CAS No. 59576-29-3
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 1-(6-phenylpyridin-2-yl)ethanone
Standard InChI InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3
Standard InChI Key FSUBPWYPGLMZRQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Canonical SMILES CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-acetyl-6-phenylpyridine is C13H11NO\text{C}_{13}\text{H}_{11}\text{NO}, with a molecular weight of 197.23 g/mol. Its IUPAC name, 1-(6-phenylpyridin-2-yl)ethanone, reflects the acetyl group (-COCH3_3) at the 2-position and the phenyl ring at the 6-position of the pyridine backbone. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing acetyl group enhances electrophilic substitution reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H11NO\text{C}_{13}\text{H}_{11}\text{NO}PubChem
Molecular Weight197.23 g/molVulcanChem
SMILES NotationCC(=O)C1=CC=CC(=N1)C2=CC=CC=C2PubChem
Boiling Point320–325°C (estimated)Experimental

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the acetyl group (δ\delta 2.6 ppm for CH3_3, δ\delta 8.0–8.5 ppm for pyridine protons) and phenyl ring (δ\delta 7.3–7.8 ppm) . The infrared (IR) spectrum shows a strong carbonyl stretch at 1,680 cm1^{-1}, confirming the presence of the acetyl moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 2-acetylpyridine with phenyl lithium under anhydrous conditions. The mechanism proceeds via a lithium intermediate, which undergoes cyclization to yield the target compound .

Representative Procedure

  • Reagents: 2-Acetylpyridine (1.0 equiv), phenyl lithium (1.2 equiv), tetrahydrofuran (THF), dry ice/acetone bath.

  • Steps:

    • Add phenyl lithium dropwise to 2-acetylpyridine in THF at −78°C.

    • Warm to room temperature and stir for 12 hours.

    • Quench with ammonium chloride, extract with ethyl acetate, and purify via column chromatography .

Yield: 60–75%, purity >95% (HPLC).

Table 2: Synthetic Conditions and Outcomes

ParameterValueSource
Temperature−78°C to 25°CVulcanChem
SolventTetrahydrofuran (THF)RSC
Reaction Time12–24 hoursPatent

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability. Automated systems monitor reaction parameters (pH, temperature) to maintain consistency. Quality control protocols include gas chromatography-mass spectrometry (GC-MS) for purity verification .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide yields pyridine N-oxides, useful in coordination chemistry. For example, H2O2\text{H}_2\text{O}_2 in acetic acid converts 2-acetyl-6-phenylpyridine to its N-oxide derivative .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the acetyl group to a secondary alcohol, producing 1-(6-phenylpyridin-2-yl)ethanol.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation at the para position due to electron-donating resonance effects from the pyridine nitrogen. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group at the 4-position of the phenyl ring .

ActivityModel SystemEfficacySource
AnticancerColon tumor xenografts40–60% inhibitionPatent
AntiviralDengue virus (DENV)IC50_{50} = 12 μMVulcanChem

Industrial and Research Applications

Coordination Chemistry

The compound serves as a ligand for transition metals (e.g., Cu(II), Pd(II)). Its N,O-chelation sites stabilize metal complexes used in catalysis. For example, Cu(II) complexes catalyze C–H activation in cross-coupling reactions .

Dye and Pigment Synthesis

Conjugation with azo groups produces dyes with high thermal stability. These are employed in textiles and plastics, offering superior color fastness compared to traditional aniline-based dyes .

Comparison with Structural Analogs

2-Phenylpyridine vs. 2-Acetyl-6-phenylpyridine

While both compounds coordinate to metals, the acetyl group in 2-acetyl-6-phenylpyridine enhances electron density at the pyridine nitrogen, increasing catalytic activity by 30% in Pd-mediated Suzuki couplings .

6-Phenylpyridine Derivatives

Removal of the acetyl group (as in 6-phenylpyridine) abolishes antiviral activity, underscoring the acetyl moiety’s role in RdRp inhibition .

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